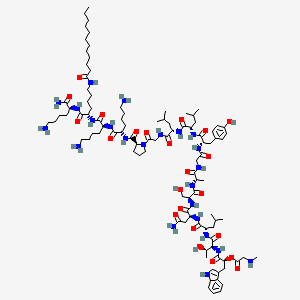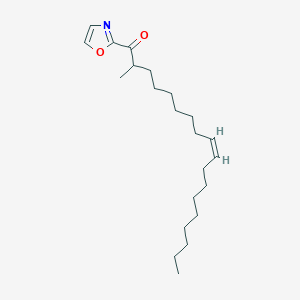
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K is a synthetic peptide ligand known for its interaction with the galanin receptor type 2.
Preparation Methods
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The stearoyl group is introduced through a lysine residue, which is modified with stearic acid. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the process is carried out under inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.
Scientific Research Applications
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interaction with galanin receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions related to galanin receptor dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the galanin receptor type 2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-proteins and downstream effectors such as adenylate cyclase and phospholipase C .
Comparison with Similar Compounds
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can be compared with other similar compounds like (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K. The uniqueness of this compound lies in its specific modification with a stearoyl group, which may influence its binding affinity and stability .
Similar compounds include:
- (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K
- (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K
Properties
Molecular Formula |
C106H177N23O23 |
|---|---|
Molecular Weight |
2141.7 g/mol |
IUPAC Name |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C106H177N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-44-88(134)113-52-35-31-42-77(96(141)119-75(93(111)138)39-28-32-49-107)121-97(142)76(40-29-33-50-108)120-98(143)78(41-30-34-51-109)122-104(149)85-43-36-53-129(85)90(136)62-116-95(140)79(54-65(2)3)123-99(144)80(55-66(4)5)124-101(146)82(57-70-45-47-72(132)48-46-70)118-89(135)61-115-94(139)68(8)117-103(148)84(64-130)127-102(147)83(59-87(110)133)125-100(145)81(56-67(6)7)126-106(151)92(69(9)131)128-105(150)86(152-91(137)63-112-10)58-71-60-114-74-38-27-26-37-73(71)74/h26-27,37-38,45-48,60,65-69,75-86,92,112,114,130-132H,11-25,28-36,39-44,49-59,61-64,107-109H2,1-10H3,(H2,110,133)(H2,111,138)(H,113,134)(H,115,139)(H,116,140)(H,117,148)(H,118,135)(H,119,141)(H,120,143)(H,121,142)(H,122,149)(H,123,144)(H,124,146)(H,125,145)(H,126,151)(H,127,147)(H,128,150)/t68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-/m0/s1 |
InChI Key |
IJKWJUNWQVNEKE-QPWLOKLFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
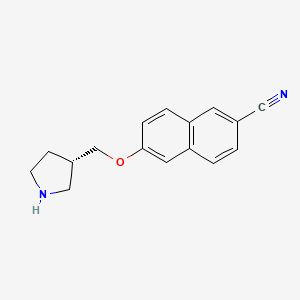
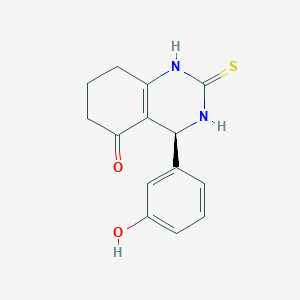
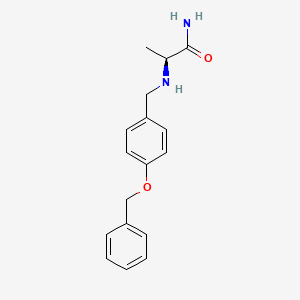
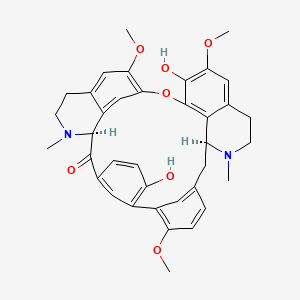
![(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838768.png)

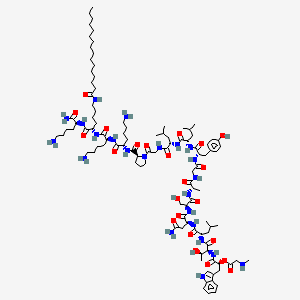
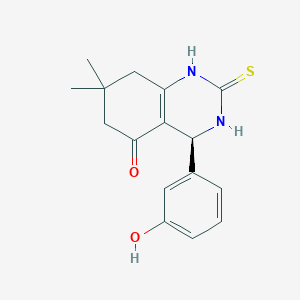
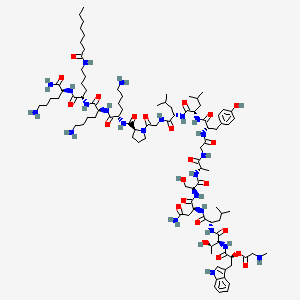
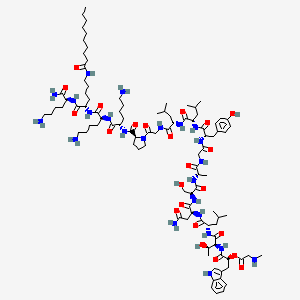
![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838782.png)
